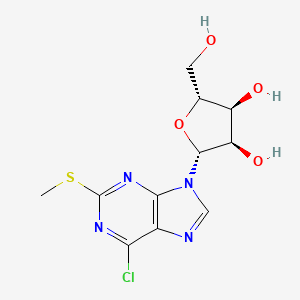

2-Methylthio-6-chloropurine riboside

Übersicht

Beschreibung

2-Methylthio-6-chloropurine riboside is a modified nucleoside that has garnered significant interest in the fields of molecular biology, biochemistry, and medicinal chemistry. This compound is characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring, which is attached to a ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-6-chloropurine riboside typically involves the modification of purine nucleosides. One common method is the post-synthetic modification of precursor oligoribonucleotides. For instance, 6-methylthiopurine riboside can be used as a starting material, which undergoes nucleophilic aromatic substitution with primary alkylamines to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow biocatalysis. This method utilizes lipase TL IM from Thermomyces lanuginosus to catalyze the synthesis of purine nucleoside esters under mild conditions. The process involves optimizing parameters such as solvent, reaction temperature, reaction time, and substrate ratio to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthio-6-chloropurine riboside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is particularly reactive at the 6-position, where the chlorine atom can be substituted by various nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction can be carried out using primary amines under microwave irradiation, which enhances the reaction rate and yield.

Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions depend on the desired product and the functional groups present on the nucleoside.

Major Products

The major products formed from these reactions include various alkylated and functionalized purine nucleosides, which can be further utilized in biochemical and medicinal research .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

MCR has a broad range of applications across several scientific domains:

Molecular Biology

- RNA Studies : MCR serves as a substrate to investigate enzymatic modifications of RNA. It is instrumental in studying RNA structure and function due to its ability to incorporate into RNA strands, affecting gene expression and regulation .

- Oligoribonucleotide Synthesis : MCR is utilized as a building block in the synthesis of modified oligoribonucleotides. These modified nucleotides are crucial for understanding RNA interactions and stability .

Medicinal Chemistry

- Antiviral Research : MCR acts as a competitive inhibitor of RNA polymerase, making it significant in the development of antiviral therapies targeting viral replication processes .

- Cancer Research : The incorporation of MCR into nucleic acids can disrupt normal base pairing, leading to inhibition of cell proliferation and potential induction of apoptosis in cancer cells. This property makes it a candidate for further investigation in cancer therapeutics .

Biochemical Applications

- Biocatalysis : MCR is used in biocatalysis research, where it helps explore enzyme mechanisms and substrate specificity. Its unique structure allows researchers to probe enzyme interactions with nucleoside substrates .

Case Study 1: Enzymatic Modification of RNA

In a study conducted by Kierzek et al., MCR was employed to synthesize oligoribonucleotides containing modified nucleosides such as N6-methyladenosine. The incorporation of MCR into these oligonucleotides allowed researchers to analyze the effects of specific RNA modifications on gene regulation .

Case Study 2: Antiviral Drug Development

MCR's role as an RNA polymerase inhibitor was highlighted in research aimed at developing antiviral agents against RNA viruses. The compound's ability to interfere with viral replication pathways demonstrated its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2-Methylthio-6-chloropurine riboside involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methylthiopurine riboside: Similar in structure but lacks the chlorine atom at the 6-position.

2-Methylthio-N6-alkyladenosine: Contains an alkyl group at the N6-position instead of a chlorine atom.

Uniqueness

2-Methylthio-6-chloropurine riboside is unique due to the presence of both a methylthio group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with nucleic acids and proteins, making it a versatile compound for various research applications .

Biologische Aktivität

Overview

2-Methylthio-6-chloropurine riboside (MCR) is a modified nucleoside that has gained attention for its unique biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound features a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring, which are critical for its biological function and reactivity.

MCR acts primarily as a competitive inhibitor of RNA polymerase, leading to the disruption of RNA synthesis. This inhibition can result in decreased cell proliferation and may induce apoptosis in certain cancer cell lines. The incorporation of MCR into RNA can interfere with normal base pairing, further contributing to its biological effects .

Biological Activities

-

Antiproliferative Effects :

- MCR has demonstrated significant antiproliferative activity against various cancer cell lines, including breast and liver cancer cells. The compound's IC50 values indicate potent activity, suggesting its potential as an anticancer agent.

- For example, studies have shown that MCR exhibits cytotoxicity in human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines .

- RNA Modification Studies :

- Immunosuppressive Properties :

Comparative Analysis

The unique structure of MCR allows it to interact differently with biological systems compared to similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both methylthio and chlorine groups | Competitive inhibitor of RNA polymerase; antiproliferative effects |

| 6-Methylthiopurine riboside | Lacks chlorine at the 6-position | Similar but less potent in biological activity |

| 2-Methylthio-N6-alkyladenosine | Alkyl group at N6 position | Different mechanism of action; less focus on RNA polymerase inhibition |

Case Studies

Several case studies highlight the biological activity of MCR:

- Anticancer Research :

- Enzymatic Studies :

- Immunological Applications :

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMKRDXWXFNNRI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.